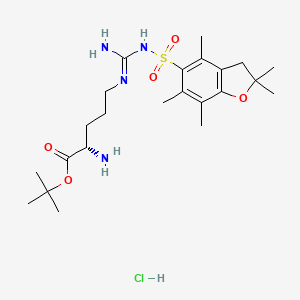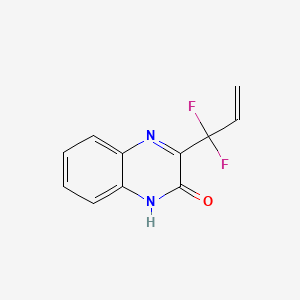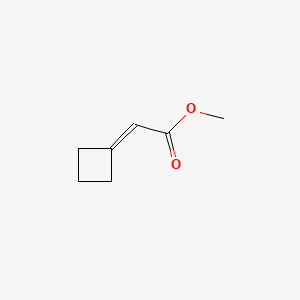
Methyl 2-cyclobutylideneacetate
Vue d'ensemble
Description
“Methyl 2-cyclobutylideneacetate” is a chemical compound with the molecular formula C7H10O2 . It is used in various chemical reactions and has a molecular weight of 126.16 .
Synthesis Analysis
The synthesis of “Methyl 2-cyclobutylideneacetate” involves several steps. One method involves the use of lithium hydrochloride monohydrate and water at 20°C, followed by the addition of hydrogen chloride in water at 0°C . Another method involves the use of lithium hydroxide monohydrate in methanol at 25°C .Molecular Structure Analysis
The InChI code for “Methyl 2-cyclobutylideneacetate” is 1S/C7H10O2/c1-9-7(8)5-6-3-2-4-6/h5H,2-4H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-cyclobutylideneacetate” has a molecular weight of 126.16 . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Applications De Recherche Scientifique
Overview of Methyl 2-cyclobutylideneacetate in Medicinal Chemistry
Methyl 2-cyclobutylideneacetate and its derivatives, such as jasmonic acid (JA) and its volatile methyl ester (MJ), play significant roles in medicinal chemistry due to their diverse biological activities. These compounds, derived from lipid-based cyclopentanone structures found in plants, have been explored for their synthesis, usage, and biological activities. The review by Ghasemi Pirbalouti, Sajjadi, and Parang (2014) highlights the potential of these compounds in drug development, focusing on their properties as drugs and prodrugs. This work underscores the ongoing interest in these compounds for creating new therapeutics in areas like long-term drug and nutraceutical safety trials, offering insights for future research directions in medicinal applications (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Contributions to Neurological Research
In neurological research, particularly concerning spinal cord injury (SCI), methylprednisolone sodium succinate has been studied for its clinical benefits when administered within 8 hours of injury. Despite primary outcomes in trials being largely negative, secondary analysis of the North American Spinal Cord Injury Study II indicated modest benefits, necessitating consideration of potential complications. This emphasizes the need for ongoing research to explore safe and effective therapies for SCI, reflecting a broader interest in methyl derivatives for neurological applications (Hawryluk, Rowland, Kwon, & Fehlings, 2008).
Epigenetic Insights and Cancer Therapy
DNA methylation inhibitors, such as those targeting DNA methyltransferase, represent a promising area of cancer therapy research. Goffin and Eisenhauer (2002) reviewed the literature on DNA methyltransferase inhibitors, highlighting their potential to restore suppressor gene expression and exert antitumor effects. While some inhibitors have shown encouraging activity against leukemias, the challenge remains in demonstrating efficacy in solid tumors, underscoring the need for combination therapies and further phase III studies to establish their clinical role (Goffin & Eisenhauer, 2002).
Potential in Pain Management and Psychotherapy
The exploration of methyl derivatives in pain management, such as the use of methylene blue for vasoplegic syndrome in heart surgery, showcases the diversity of applications. Evora et al. (2009) discussed methylene blue's therapeutic role, noting its safety and potential as a cost-effective treatment option. This highlights the broader applicability of methyl derivatives in various therapeutic contexts, including acute postoperative pain management and as adjuvants in psychotherapy for disorders like PTSD (Evora, Ribeiro, Vicente, Reis, Rodrigues, Menardi, Alves Júnior, Évora, & Bassetto, 2009).
Mécanisme D'action
Target of Action
Methyl 2-cyclobutylideneacetate is a chemical compound that primarily targets the enzyme dehydrogenase . Dehydrogenase enzymes play a crucial role in the metabolism of cells, particularly in the oxidation of molecules, which is a key process in the production of energy within cells .
Mode of Action
The compound interacts with dehydrogenase enzymes, inhibiting their function . This interaction results in the disruption of normal metabolic processes within the cell, particularly those involving the oxidation of molecules .
Biochemical Pathways
The inhibition of dehydrogenase enzymes by Methyl 2-cyclobutylideneacetate affects several biochemical pathways. These enzymes are involved in the metabolism of c1-c6, 1,3-dipolar cycloaddition, and cycloadducts . The disruption of these pathways can have significant downstream effects on cellular function and metabolism .
Result of Action
Methyl 2-cyclobutylideneacetate has been shown to inhibit the growth of cancer cells and cardiovascular disorders by inhibiting the production of reactive oxygen species . This suggests that the compound’s action can have significant molecular and cellular effects, potentially influencing disease progression and patient outcomes .
Propriétés
IUPAC Name |
methyl 2-cyclobutylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7(8)5-6-3-2-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSGAQISQQNVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670417 | |
| Record name | Methyl cyclobutylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143140-39-0 | |
| Record name | Methyl cyclobutylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-cyclobutylideneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

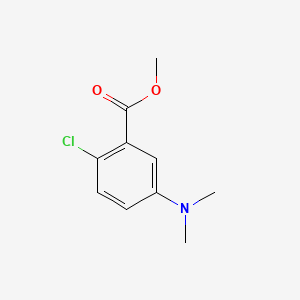
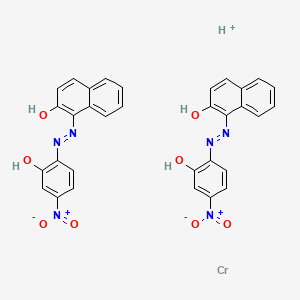


![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)
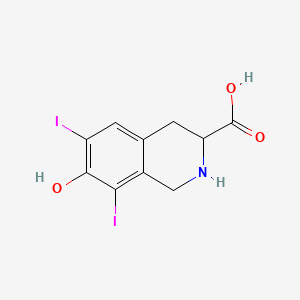
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)
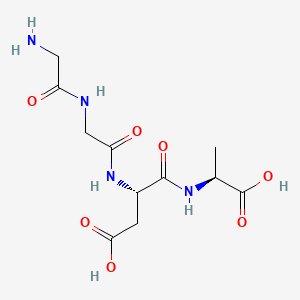
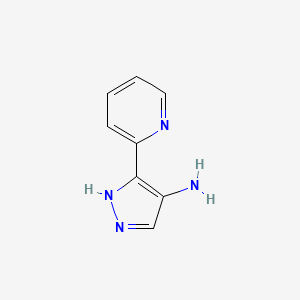
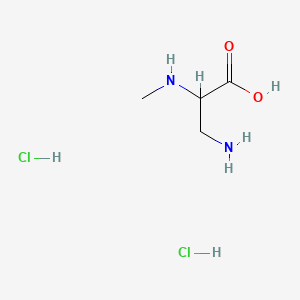
![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)

